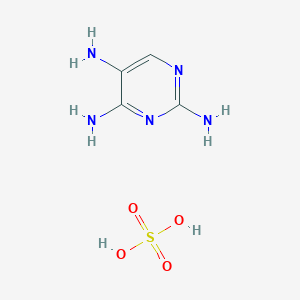

Pyrimidine-2,4,5-triamine sulfate

Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

The history of pyrimidine derivatives dates back to the 19th century, with their initial discovery as components of nucleic acids. ijpsjournal.com Uracil, thymine, and cytosine are the three primary pyrimidine bases found in DNA and RNA, highlighting their fundamental role in genetics. Beyond their biological importance, pyrimidine derivatives have become a cornerstone in synthetic organic chemistry. ijpsjournal.com

The structural framework of pyrimidine is present in essential vitamins like thiamine (B1217682) (vitamin B1) and in various synthetic drugs. ijpsjournal.com The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to the development of numerous compounds with diverse applications. mdpi.com Historically, research into pyrimidine derivatives has led to the discovery of important pharmaceuticals, including anticancer agents, antibiotics, and anti-inflammatory drugs. mdpi.comnih.gov This rich history underscores the ongoing importance of pyrimidine scaffolds in the development of new chemical entities.

Research Rationale for Investigating Pyrimidine-2,4,5-triamine Sulfate (B86663)

The primary research rationale for investigating Pyrimidine-2,4,5-triamine sulfate stems from its potential as a key intermediate in the synthesis of biologically active compounds. Aminopyrimidines, in general, are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comnih.gov

Specifically, the arrangement of the three amino groups on the pyrimidine ring in Pyrimidine-2,4,5-triamine offers multiple reactive sites for further chemical transformations. This makes it a valuable precursor for creating complex heterocyclic systems, such as purines and their analogues, which are another class of biologically important molecules. mdpi.com The investigation into this compound is driven by the continuous need for novel therapeutic agents and the proven track record of pyrimidine-based structures in drug discovery. mdpi.com

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and related aminopyrimidines is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A significant area of research focuses on developing efficient and scalable methods for the synthesis of Pyrimidine-2,4,5-triamine and its sulfate salt. mdpi.com This includes exploring new catalysts, reaction conditions, and starting materials to improve yield and purity.

Exploration as a Synthetic Building Block: Researchers are actively exploring the use of this compound as a starting material for the synthesis of a variety of heterocyclic compounds. For instance, it is a direct precursor in the synthesis of 2-aminopurine, a molecule of significant interest in medicinal chemistry. mdpi.comresearchgate.net

Investigation of Biological Activities: While the primary focus is often on its role as an intermediate, studies also investigate the intrinsic biological properties of aminopyrimidine derivatives. This includes screening for potential anticancer, antimicrobial, and enzyme inhibitory activities. nih.govnih.gov For example, derivatives of 2-aminopyrimidine (B69317) have been evaluated as β-glucuronidase inhibitors. nih.gov

Research Findings and Data

The following tables summarize key data related to Pyrimidine-2,4,5-triamine and its synthesis.

Physical and Chemical Properties of Pyrimidine-2,4,5-triamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H7N5 | nih.gov |

| Molecular Weight | 125.13 g/mol | nih.gov |

| Appearance | Red-brown solid | mdpi.com |

| Melting Point | 248–250 °C | mdpi.com |

| CAS Number | 3546-50-7 | nih.gov |

Synthesis of Pyrimidine-2,4,5-triamine

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Nitropyrimidine-2,4-diamine | Sodium dithionite, Sodium carbonate | Water, 60 °C | Not specified | mdpi.com |

| Nitrotetrazolo[1,5-a]pyrimidin-7-amine | 10% Pd/C, H2 | DMF, 70 °C, 20 bar | 75% | mdpi.com |

Properties

IUPAC Name |

pyrimidine-2,4,5-triamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.H2O4S/c5-2-1-8-4(7)9-3(2)6;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFIHPLERCHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591151 | |

| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90586-67-7 | |

| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 2,4,5 Triamine Sulfate and Its Precursors

Diverse Synthetic Routes and Pathway Analysis

The production of Pyrimidine-2,4,5-triamine sulfate (B86663) is typically achieved through a sequence of chemical reactions starting from simple acyclic precursors. The general pathway involves the formation of a pyrimidine (B1678525) ring, followed by nitrosation and subsequent reduction to introduce the third amino group, and finally, salt formation with sulfuric acid.

The final key step in the synthesis of the target compound is the reduction of an intermediate, 2,4-diamino-5-nitroso-6-hydroxypyrimidine. Several methods have been historically employed for this transformation, each with distinct advantages and disadvantages.

Sodium Sulfide Reduction: This early method involves heating the nitroso-pyrimidine intermediate with sodium sulfide in an aqueous solution. The pH is maintained between 8-9 with a dilute alkali solution during the reduction. After the reaction, the pH is adjusted to approximately 2 with dilute sulfuric acid to precipitate the final product. However, this method is now largely obsolete in industrial settings due to low yields and the generation of hazardous hydrogen sulfide (H₂S) gas and significant wastewater, posing environmental concerns google.com.

Metal/Acid Reduction: Another conventional approach uses iron or zinc powder in the presence of hydrochloric acid at elevated temperatures (around 90°C) google.com. After the reduction is complete, sulfuric acid is added to precipitate the product. While effective, this method produces large quantities of iron or zinc sludge, which presents significant disposal and pollution challenges google.com. Reduction using tin or iron in an acidic medium has also been reported to lead to the formation of oils in the reaction mixture, complicating purification researchgate.net.

Catalytic Hydrogenation: This is the most optimized and widely used method in modern synthesis. It involves the reduction of 2,4-diamino-5-nitroso-6-hydroxypyrimidine using hydrogen gas in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) google.com. This method is considered a cleaner process, offering high product purity and simpler post-reaction workup google.com. The reaction can be carried out at temperatures ranging from 50 to 150°C and hydrogen pressures from 3 to 150 bar google.com. Optimization of this process has led to yields exceeding 96% googleapis.com.

Table 1: Comparison of Reduction Methods for 2,4-diamino-5-nitroso-6-hydroxypyrimidine

| Method | Reducing Agents | Key Conditions | Advantages | Disadvantages |

| Sodium Sulfide Reduction | Sodium sulfide, dilute alkali | 80°C, pH 8-9 | - | Low yield, H₂S gas emission, high wastewater output google.com |

| Metal/Acid Reduction | Iron or Zinc powder, HCl | 90°C | - | Large amounts of metal sludge waste, environmental pollution google.com |

| Sodium Dithionite Reduction | Sodium dithionite | Aqueous solution | Can be effective for some pyrimidines researchgate.net | Can lead to sulfamate impurities, yields around 54-75% google.com |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst | 50-150°C, 3-150 bar H₂ pressure google.com | High yield (>96%), high purity, clean process, simple workup google.comgoogleapis.com | Higher initial catalyst cost |

The synthesis of Pyrimidine-2,4,5-triamine sulfate begins with the construction of the core pyrimidine ring, which then undergoes further functionalization.

Ring Formation: The pyrimidine ring is typically constructed via the Principal Synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N compound wikipedia.org. In a common industrial route, methyl cyanoacetate and a guanidine salt (like guanidine nitrate) react in the presence of a base such as sodium methoxide. This condensation reaction forms 2,4-diamino-6-hydroxypyrimidine google.compatsnap.com.

Nitrosation: The intermediate, 2,4-diamino-6-hydroxypyrimidine, is then subjected to nitrosation to introduce a nitroso group at the 5-position of the pyrimidine ring. This is typically achieved using sodium nitrite in an acidic medium (e.g., hydrochloric or dilute formic acid) google.compatsnap.com. This reaction yields the key precursor, 2,4-diamino-5-nitroso-6-hydroxypyrimidine.

Hydrogenation (Reduction): The nitroso group of 2,4-diamino-5-nitroso-6-hydroxypyrimidine is reduced to an amino group. As detailed previously, catalytic hydrogenation is the preferred method for this step, converting the intermediate into 2,4,5-triamino-6-hydroxypyrimidine google.com.

Salt Formation: Finally, the resulting 2,4,5-triamino-6-hydroxypyrimidine is treated with sulfuric acid. This acid-base reaction forms the stable sulfate salt, this compound, which precipitates from the solution and can be isolated google.com.

Efforts to make the synthesis of pyrimidines more environmentally friendly have focused on reducing waste and avoiding harsh reagents.

A significant green chemistry advancement involves modifying the catalytic hydrogenation step. Conventionally, the substrate, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, is dissolved in an alkaline solution to enhance mass transfer during the three-phase (gas-liquid-solid) reaction. This necessitates neutralizing the acidic solution from the preceding nitrosation step with excess base, and then re-acidifying after hydrogenation, creating large volumes of wastewater google.com. A more sustainable approach performs the catalytic hydrogenation under neutral conditions, which circumvents the need for large quantities of acid and alkali, thereby reducing costs and environmental impact google.com.

Other green methodologies for pyrimidine synthesis in general include the use of safer solvents, multicomponent reactions, and alternative energy sources like microwave or ultrasonic irradiation to accelerate reactions and improve yields rasayanjournal.co.in. For instance, research has demonstrated the synthesis of pyrimidine derivatives under solvent-free conditions using catalysts like magnetic nanoparticles, which simplifies purification and reduces volatile organic compound emissions growingscience.com.

Post-Synthetic Modification and Derivatization Strategies

This compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple amino groups offer sites for further chemical modification.

Regioselectivity—the ability to functionalize a specific position on a molecule with multiple reactive sites—is crucial for creating complex derivatives. The different electronic environments of the amino groups at the C2, C4, and C5 positions of the pyrimidine ring allow for selective reactions.

Researchers have developed methods for the regioselective functionalization of pyrimidine scaffolds. For example, using specific reagents and controlled reaction conditions, it is possible to selectively introduce substituents at one amino group over the others. Techniques involving directed metalation, where a reagent like TMPMgCl·LiCl is used, can achieve highly regio- and chemoselective functionalization by magnesiating specific positions on the pyrimidine ring, which can then be trapped with various electrophiles nih.govresearchgate.net. This allows for the precise construction of highly substituted pyrimidine derivatives nih.gov. Such control is essential for building molecules with specific biological activities.

The core structure of Pyrimidine-2,4,5-triamine is a privileged scaffold in medicinal chemistry, and numerous novel derivatives have been synthesized to explore their therapeutic potential. By modifying the amino groups, researchers have created libraries of compounds with diverse biological activities.

Examples of novel derivatives include:

Antitubercular Agents: Novel series of N₅-(benzylidene)-N₄-phenyl pyrimidine-2,4,5-triamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies show that the substitution pattern on the benzylidene ring is important for biological activity ijpsr.com.

Anticancer Agents: Pyrimidine-2,4-diamine analogues have been designed and synthesized as potential anticancer drugs. These compounds have shown the ability to inhibit cancer cell proliferation and migration nih.gov. Other research has focused on creating thiazole-pyrimidine derivatives that show antiproliferative activity against various cancer cell lines mdpi.com. Fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines derived from aminopyrimidines, are also being explored for their potential as anticancer agents rsc.org.

These examples highlight the utility of this compound as a starting material for generating new chemical entities with potential therapeutic applications.

Strategies for Enhancing Molecular Complexity utilizing this compound

The true value of this compound in synthetic chemistry lies in its role as a versatile precursor for building larger, more complex molecular architectures. The strategic placement of the amino groups at positions 4 and 5 creates a 1,2-diamine (or ortho-diamine) functionality on the pyrimidine ring. This arrangement is highly reactive and is a classic substrate for cyclocondensation reactions.

By reacting Pyrimidine-2,4,5-triamine with various bifunctional electrophiles, chemists can efficiently construct a second ring fused to the pyrimidine core, leading to a variety of bicyclic heterocyclic systems. These fused systems are scaffolds for numerous biologically active molecules.

A prominent example is the synthesis of purines. The purine (B94841) ring system, fundamental to DNA and RNA, consists of a pyrimidine ring fused to an imidazole (B134444) ring. pharmaguideline.com Pyrimidine-2,4,5-triamine is an ideal starting material for constructing this scaffold. Condensation with a one-carbon electrophile, such as formic acid, triethyl orthoformate, or formamide, introduces the final carbon atom (C8 of the purine) and facilitates the closure of the imidazole ring. wikipedia.orgutah.eduacs.org

Beyond purines, this strategy can be extended to synthesize other important fused heterocycles:

Pteridines: Reaction with α-dicarbonyl compounds (e.g., glyoxal (B1671930) or biacetyl) leads to the formation of the pteridine ring system, which is the core of folic acid and riboflavin. wikipedia.org

1,2,4-Triazolo[1,5-a]pyrimidines: Condensation with reagents that can provide a one-carbon, two-nitrogen fragment allows for the construction of a fused triazole ring. These structures are often investigated as purine bio-isosteres in medicinal chemistry.

The general principle involves the sequential reaction of the 4- and 5-amino groups with a reagent containing two electrophilic centers, resulting in the formation of a new five- or six-membered ring. This powerful and convergent approach allows for the rapid generation of molecular complexity from a readily accessible starting material.

Table 2: Fused Heterocyclic Systems from Pyrimidine-2,4,5-triamine

| Reactant Type | Example Reagent(s) | Resulting Fused Ring System |

|---|---|---|

| One-Carbon Electrophile | Formic acid, Triethyl orthoformate | Purine |

| α-Dicarbonyl Compound | Glyoxal, Diacetyl | Pteridine |

| C-N-N or N-C-N source | Varies (e.g., derivatives of cyanogen) | Triazolopyrimidine |

Chemical Reactivity and Mechanistic Investigations of Pyrimidine 2,4,5 Triamine Sulfate

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an aromatic diazine, and its reactivity is significantly influenced by the presence of two electronegative nitrogen atoms. bhu.ac.in This inherent electron deficiency makes the unactivated pyrimidine ring resistant to electrophilic attack, as the nitrogen atoms deactivate the ring towards electrophiles. bhu.ac.in However, the chemical character of Pyrimidine-2,4,5-triamine is fundamentally altered by the presence of three amino substituents. These groups are powerful activating, electron-donating groups through resonance, which significantly increases the electron density of the pyrimidine ring, thereby facilitating electrophilic substitution reactions. The amino groups at positions 2 and 4 direct electrophilic attack primarily to the C5 and C6 positions. In the case of Pyrimidine-2,4,5-triamine, the C6 position is the most likely site for electrophilic substitution due to the strong activating effects of the adjacent amino groups at C2, C4, and C5.

Conversely, the electron-deficient nature of the pyrimidine nucleus makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present at the C2, C4, or C6 positions. bhu.ac.inrsc.org In Pyrimidine-2,4,5-triamine sulfate (B86663), there are no inherent leaving groups on the ring. However, reactions that functionalize the ring to introduce such groups could pave the way for subsequent nucleophilic displacement. For instance, halogenation of the activated C6 position could be envisioned, followed by displacement with a nucleophile. Furthermore, studies on 2-sulfonylpyrimidines have highlighted that a sulfonyl group at the C2 position acts as an excellent leaving group for nucleophilic aromatic substitution, demonstrating the ring's capacity for such reactions when appropriately substituted. nih.gov

Reactivity of the Amino Functional Groups within Pyrimidine-2,4,5-triamine Sulfate

The three amino groups on the pyrimidine ring are the primary sites of reactivity for this compound. Their nucleophilic character drives a range of transformations, including derivatization and the construction of more complex heterocyclic systems.

The amino groups of Pyrimidine-2,4,5-triamine readily undergo reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. For example, the reaction of pyrimidine-4,5,6-triamine with pentanoic anhydride results in the formation of an intermediate 5-(pentanoylamino)pyrimidine-4,6-diamine, which can be subsequently cyclized. thieme-connect.de This demonstrates the susceptibility of the amino groups to acylation. The relative reactivity of the 2-, 4-, and 5-amino groups can vary depending on steric and electronic factors, potentially allowing for selective acylation under controlled conditions.

Alkylation: N-alkylation of the amino groups can be achieved using alkylating agents. ias.ac.in While specific studies on Pyrimidine-2,4,5-triamine are not prevalent, general methods for the N-alkylation of pyrimidines using heterogeneous catalysts have been developed, showing that such transformations are feasible. ias.ac.in The reaction of thiazoles with alkyl halides to form thiazolium cations serves as an analogous transformation for nitrogen-containing heterocycles. pharmaguideline.com

Arylation: The introduction of aryl groups onto the amino functions can be accomplished via modern cross-coupling methodologies, which are discussed in detail in Section 3.3.

A significant feature of Pyrimidine-2,4,5-triamine's reactivity is the ability of its vicinal 4,5-diamino arrangement to participate in condensation and cyclization reactions to form fused bicyclic heterocycles, most notably purines. This transformation is famously known as the Traube purine (B94841) synthesis. thieme-connect.de This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon. thieme-connect.de

A new synthetic approach to 2-aminopurine has been developed which involves the transformation of a tetrazolopyrimidine structure into Pyrimidine-2,4,5-triamine, followed by its cyclization. researchgate.net The cyclization is typically achieved by heating the triamine with reagents like formic acid, formamide, or orthoesters, which provide the necessary carbon atom to form the imidazole (B134444) ring fused to the pyrimidine core. thieme-connect.de For instance, adenine is prepared by the condensation of pyrimidine-4,5,6-triamine with formamide under reflux. thieme-connect.de

The table below summarizes representative cyclization reactions starting from pyrimidine diamines to form purine derivatives, illustrating the synthetic utility of the 4,5-diamino moiety present in the title compound.

| Starting Pyrimidine | Cyclizing Reagent | Product | Reference |

|---|---|---|---|

| Pyrimidine-4,5-diamine | Formic Acid | Purine | thieme-connect.de |

| Pyrimidine-4,5,6-triamine | Formamide | Adenine (6-aminopurine) | thieme-connect.de |

| 2,5,6-Triaminopyrimidin-4-ol | Formic Acid | Guanine (2-amino-6-oxypurine) | thieme-connect.de |

| Pyrimidine-2,4,5-triamine | Triethyl orthoformate | 2-Aminopurine | researchgate.net |

Catalyzed Transformations Involving this compound as a Substrate or Reagent

Modern palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-heteroatom bonds. This compound, with its multiple nucleophilic amino groups, is a prime candidate for participation in such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from amines and aryl halides or sulfonates. wikipedia.orgacsgcipr.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org The amino groups of Pyrimidine-2,4,5-triamine can act as the nucleophilic component, coupling with various aryl or heteroaryl halides.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. libretexts.org While specific examples employing this compound are not extensively documented, the feasibility of this reaction is well-established for a vast array of amines, including other aminopyrimidines. For example, a palladium-catalyzed cascade reaction involving imination and Buchwald-Hartwig cross-coupling of 6-amino-1,3-dialkyluracils has been used to synthesize pyrido[2,3-d]pyrimidines. rsc.org This demonstrates the capability of aminopyrimidine scaffolds to participate effectively in this type of coupling.

The table below outlines typical conditions for Buchwald-Hartwig amination reactions involving heterocyclic amines.

| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | Aryl Bromide/Chloride | Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP) | NaOt-Bu | Toluene | jk-sci.com |

| Amides/Sulfonamides | Aryl Halide/Triflate | Pd₂(dba)₃ / Xantphos | K₂CO₃ or Cs₂CO₃ | Dioxane | acsgcipr.org |

| 6-Amino-1,3-dialkyluracil | β-Bromovinyl/aryl aldehydes | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Solvent-free (MW) | rsc.org |

The Chan-Lam coupling reaction provides an alternative, copper-catalyzed method for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine or alcohol with an aryl boronic acid and is often conducted under mild conditions, sometimes at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The amino groups of this compound are suitable nucleophiles for this transformation.

The proposed mechanism involves the formation of a copper-aryl complex, which then coordinates with the amine. wikipedia.org A subsequent reductive elimination from a Cu(III) intermediate yields the desired N-aryl product and a Cu(I) species, which is re-oxidized to Cu(II) to continue the catalytic cycle. organic-chemistry.org The scope of the Chan-Lam coupling is broad, encompassing phenols, anilines, amides, and sulfonamides. organic-chemistry.org The coupling of sulfenamides with boronic acids to form sulfilimines is a recent extension of this methodology. nih.gov The use of N-H containing compounds like this compound in Chan-Lam coupling represents a powerful method for its arylation.

| N-H Containing Substrate | Coupling Partner | Copper Source | Ligand (optional) | Solvent | Reference |

|---|---|---|---|---|---|

| Amines, Anilines | Aryl Boronic Acid | Cu(OAc)₂ | Pyridine or Phenanthroline | CH₂Cl₂ or MeOH | wikipedia.orgorganic-chemistry.org |

| Sulfamoyl Azides | Aryl Boronic Acid | CuCl₂ | None | MeOH | rsc.org |

| 2-Nitroimidazole | Phenylboronic Acid | Cu(OTf)₂ | 4,5-diazafluoren-9-one | Methanol | nih.gov |

Mannich-type Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com Given the presence of primary amino groups, Pyrimidine-2,4,5-triamine would be expected to participate in Mannich-type reactions.

In a typical Mannich reaction, the amine first reacts with the aldehyde to form a reactive iminium ion. adichemistry.comlibretexts.org This electrophilic species is then attacked by a carbon nucleophile, such as an enolizable ketone or another electron-rich species. In the case of Pyrimidine-2,4,5-triamine, the amino groups themselves can act as the amine component. For instance, the reaction of 6-aminouracil derivatives with primary aromatic or heterocyclic amines and an aldehyde in a 1:1:2 molar ratio has been shown to yield pyrimido[4,5-d]pyrimidine ring systems through a double Mannich reaction. researchgate.net This suggests that the amino groups of Pyrimidine-2,4,5-triamine could similarly react with aldehydes and a suitable carbon acid.

The general mechanism for a Mannich reaction is as follows:

Formation of an iminium ion from the amine and aldehyde.

Tautomerization of the active hydrogen compound to its enol form.

Nucleophilic attack of the enol on the iminium ion to form the Mannich base. wikipedia.orglibretexts.org

The reactivity of the different amino groups on the pyrimidine ring (at positions 2, 4, and 5) would likely be influenced by their respective electronic environments. The amino groups at positions 2 and 4 are ortho and para to the ring nitrogens, which can affect their basicity and nucleophilicity.

Table 1: Potential Reactants and Products in a Mannich-type Reaction with an Aminopyrimidine (Data below is illustrative and based on general Mannich reaction principles, not specific experimental results for this compound)

| Amine Component | Aldehyde | Active Hydrogen Compound | Potential Product |

| Aminopyrimidine | Formaldehyde | Acetone | β-aminoketone |

| Aminopyrimidine | Benzaldehyde | Cyclohexanone | Substituted Mannich base |

Petasis and Ugi Multi-Component Reactions

Petasis Reaction:

The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. Research has demonstrated the successful application of the Petasis reaction to electron-poor aromatic amines, such as aminopyridines, under microwave irradiation. organic-chemistry.org Given the structural similarity between aminopyridines and aminopyrimidines, it is plausible that Pyrimidine-2,4,5-triamine could participate in Petasis reactions.

The proposed mechanism involves the formation of an iminium ion intermediate, which then reacts with the organoboronic acid. organic-chemistry.org The amino groups of Pyrimidine-2,4,5-triamine could serve as the amine component in this reaction.

Ugi Reaction:

Interestingly, the Petasis and Ugi reactions can be performed sequentially in a tandem fashion to create complex molecules with multiple points of diversity. researchgate.net An amino acid generated from a Petasis reaction can be subsequently used as one of the four components in an Ugi condensation. researchgate.net

Hydride Reductions and Related Transformations

Hydride reductions are fundamental transformations in organic synthesis, typically employing reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) to reduce various functional groups. pharmaguideline.com The pyrimidine ring, being an electron-deficient heterocycle, can be susceptible to reduction under certain conditions.

Studies on the reduction of substituted pyrimidines with complex metal hydrides have shown that the pyrimidine ring can be reduced to a 1,6-dihydropyrimidine. rsc.org However, the outcome of such a reaction with this compound is not explicitly documented. The amino groups themselves are generally not reducible by standard hydride reagents. The sulfate salt form would likely need to be neutralized to the free base before reduction to avoid reaction of the hydride with the acidic protons of the ammonium salt.

The general reactivity of hydride reducing agents is as follows:

Lithium aluminum hydride (LiAlH₄): A very strong reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles. pharmaguideline.comsaskoer.ca

Sodium borohydride (NaBH₄): A milder reducing agent, typically used for the reduction of aldehydes and ketones. pharmaguideline.com

It is important to note that the reduction of amides with LiAlH₄ proceeds through a different mechanism than the reduction of other carbonyl compounds, resulting in the formation of an amine rather than an alcohol. ucalgary.cachemistrysteps.com

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specific to this compound in the aforementioned reactions are not extensively available in the scientific literature. However, the general mechanisms of these reactions are well-established.

Mannich Reaction Mechanism: The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde. byjus.comchemistnotes.com This is followed by the attack of an enol or enolate, generated from the active hydrogen compound, on the iminium ion. wikipedia.orglibretexts.org The reaction can be catalyzed by either acid or base. chemistnotes.com

Petasis Reaction Mechanism: The mechanism of the Petasis reaction is believed to involve the formation of a tetrahedral intermediate from the amine, carbonyl compound, and boronic acid. This intermediate then undergoes dehydration and rearrangement to form the final product. The reaction is often facilitated by heating.

Ugi Reaction Mechanism: The Ugi reaction mechanism is complex and involves a series of equilibria. It is generally accepted to proceed via the formation of an α-adduct between the carbonyl compound, the amine, and the carboxylic acid, which then reacts with the isocyanide in a key step. researchgate.net

Kinetic studies on related aminopyridine and aminopyrimidine systems in various reactions have been reported, providing insights into their reactivity. rsc.orgmdpi.com However, specific kinetic data for this compound in Mannich, Petasis, or Ugi reactions would require dedicated experimental investigation.

Applications of Pyrimidine 2,4,5 Triamine Sulfate As a Key Organic Synthon

Role in the Construction of Nitrogen-Containing Heterocycles

The strategic placement of three amino groups on the pyrimidine (B1678525) ring, particularly the vicinal diamines at the 4- and 5-positions, makes Pyrimidine-2,4,5-triamine an exceptionally useful precursor for the synthesis of fused heterocyclic systems. This arrangement readily undergoes condensation reactions with 1,2-dicarbonyl compounds and their equivalents to form an additional fused six-membered ring.

Synthesis of Fused Pyrimidine Systems and Analogues

Pyrimidine-2,4,5-triamine is a cornerstone in the synthesis of biologically significant fused pyrimidine systems, most notably purines and their analogues like pteridines and pyrimido[4,5-d]pyrimidines.

The classic Traube purine (B94841) synthesis utilizes amine-substituted pyrimidines to construct the fused imidazole (B134444) ring of the purine core. nih.gov Pyrimidine-2,4,5-triamine is an ideal substrate for this reaction, where the 4,5-diamine moiety reacts with a one-carbon unit source, such as formic acid or triethyl orthoformate, to yield purine derivatives. researchgate.netfrontiersin.org This methodology provides a direct route to 2-aminopurine, a structural analogue of guanine. researchgate.net A modern approach to this synthesis involves the cyclization of the triaminopyrimidine with triethylorthoformate and acetic anhydride, followed by hydrolysis.

Similarly, the reaction of Pyrimidine-2,4,5-triamine with α-dicarbonyl compounds, like glyoxal (B1671930) or diacetyl, leads to the formation of the pteridine ring system (a pyrazino[2,3-d]pyrimidine). wur.nl This reaction is fundamental to the synthesis of various pteridine derivatives, which are precursors to important cofactors like folic acid and biopterin. wur.nlnih.gov The regioselectivity of the condensation can be influenced by the nature of the dicarbonyl compound and the reaction conditions. wur.nl

Furthermore, the compound is a precursor to other fused systems, such as pyrimido[4,5-d]pyrimidines. These structures can be synthesized through various strategies, often involving the reaction of the triaminopyrimidine with reagents that provide the necessary atoms for the second pyrimidine ring. uwaterloo.caacs.orgnsf.gov

The following table summarizes key synthetic applications of Pyrimidine-2,4,5-triamine in the formation of fused heterocycles.

| Target Heterocycle | Co-reactant Example | Reaction Type | Reference |

| Purines (e.g., 2-Aminopurine) | Triethyl orthoformate / Acetic anhydride | Condensation / Cyclization | researchgate.net |

| Pteridines | Glyoxal (a 1,2-dicarbonyl compound) | Condensation / Cyclization | wur.nl |

| Pyrimido[4,5-d]pyrimidines | Various (e.g., Formic acid derivatives) | Condensation / Cyclization | uwaterloo.cansf.gov |

Formation of Other Polycyclic Aromatic Compounds

While Pyrimidine-2,4,5-triamine sulfate (B86663) is a premier synthon for nitrogen-containing fused heterocycles, its application in forming fused carbocyclic polycyclic aromatic compounds is not well-documented. The inherent reactivity of the 1,2-diamine functionality at the C4 and C5 positions strongly predisposes the molecule to form five- or six-membered heterocyclic rings when reacted with suitable cyclizing agents. This pathway is typically more kinetically and thermodynamically favorable than reactions that would lead to the formation of a new carbocyclic ring. Synthetic strategies aimed at polycyclic aromatic hydrocarbons generally employ different precursors and reaction pathways, such as Diels-Alder reactions or transition metal-catalyzed annulations of aryl precursors.

Contribution to the Synthesis of Complex Molecular Architectures

The pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, and Pyrimidine-2,4,5-triamine sulfate provides a direct entry point to a vast chemical space of complex molecules built upon this framework.

Precursor for Advanced Organic Scaffolds and Frameworks

Beyond the synthesis of fused heterocycles, the aminopyrimidine motif is a valuable building block for more elaborate molecular structures, including advanced materials like metal-organic frameworks (MOFs). While specific examples using Pyrimidine-2,4,5-triamine are emerging, related aminopyrimidine derivatives have been successfully incorporated as ligands or linkers in the construction of MOFs. frontiersin.orgnih.gov The nitrogen atoms of the pyrimidine ring and the amino substituents can act as coordination sites for metal ions, enabling the formation of porous, crystalline networks. nih.gov For instance, pyrimidine-functionalized linkers have been used to create cobalt-containing MOFs that exhibit catalytic activity. researchgate.net

The potential for Pyrimidine-2,4,5-triamine to be used as a linker in Covalent Organic Frameworks (COFs) is also significant. COFs are constructed from organic linkers joined by strong covalent bonds, and the multiple amine groups of the triaminopyrimidine offer reactive sites for forming imine, amide, or other linkages with complementary aldehyde or carboxylic acid linkers. mdpi.comtcichemicals.com This could lead to the creation of novel porous materials with high nitrogen content, suitable for applications in gas capture or catalysis.

Building Block in Retrosynthetic Analysis for Target Molecule Synthesis

In the strategic planning of organic synthesis, known as retrosynthetic analysis, complex target molecules are conceptually deconstructed into simpler, commercially available starting materials. This compound is frequently identified as a key "synthon" or starting material when the target molecule contains a purine, pteridine, or a related 2,4,5-substituted pyrimidine core.

Advanced Material Precursors and Non-Biological Functionalization

The utility of this compound extends beyond biological and medicinal chemistry into the realm of materials science. Its electron-rich nature and multiple reactive sites make it a candidate for creating functional materials.

One notable application is in the synthesis of azo dyes. The amino groups on the pyrimidine ring can be diazotized and coupled with electron-rich aromatic compounds to produce heterocyclic azo dyes. rcsb.org These dyes can exhibit unique chromophoric properties due to the incorporation of the pyrimidine heterocycle, potentially leading to materials with interesting photophysical characteristics and applications in textiles or as pigments.

Furthermore, aminopyrimidines serve as effective ligands in coordination chemistry and catalysis. The nitrogen atoms can coordinate with various transition metals, such as palladium, iron, or copper, to form stable complexes. uwaterloo.cansf.gov These metal complexes can, in turn, be used as catalysts for a range of organic transformations. The electronic properties of the pyrimidine ring can be tuned by substituents, allowing for the fine-tuning of the catalyst's activity and selectivity. uwaterloo.ca

The presence of three reactive amine groups also suggests potential for its use as a monomer in polymerization reactions. It could undergo polycondensation with multifunctional carboxylic acids or acyl chlorides to form polyamides, or with aldehydes to form polyimines, creating polymers with a high density of nitrogen atoms and heterocyclic rings within the backbone.

Integration into Polymer and Supramolecular Chemistry

The trifunctional nature of the pyrimidine-2,4,5-triamine core, with its multiple hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens), makes it an excellent candidate for constructing intricate supramolecular assemblies and for incorporation into polymer chains.

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination are utilized to build large, well-ordered structures from smaller molecular components. The amino groups and nitrogen atoms in the pyrimidine ring of Pyrimidine-2,4,5-triamine can participate in robust and directional hydrogen bonds. This allows for the programmed self-assembly of molecules into predictable one-, two-, or three-dimensional networks. For instance, similar aminopyrimidine derivatives have been shown to form stable, hydrogen-bonded molecular columns and layered structures. nih.gov The study of these interactions is crucial for understanding the molecular recognition processes that are fundamental to biological systems and for the design of new materials with tailored properties.

Table 1: Examples of Supramolecular Assemblies with Aminopyrimidine Derivatives

| Derivative | Type of Assembly | Key Interactions | Potential Application |

| 2-Aminopyrimidine (B69317) | Metal-Organic Framework (MOF) | N-H activation, Ag(I) coordination | Luminescent materials |

| 2-Aminopyrimidin-5-yl substituted porphyrin | Self-assembled tetramer | π-π stacking, hydrogen bonding | Light-harvesting systems |

| 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol | Molecular columns and 2D networks | N-H···N hydrogen bonds, π-π stacking | Crystal engineering |

Potential in Designing Functional Organic Materials

The electronic properties of the pyrimidine ring, combined with the functional versatility of the amino groups, position this compound as a promising synthon for the development of functional organic materials. These materials are designed to have specific electronic, optical, or catalytic properties for use in a variety of advanced applications.

The electron-deficient nature of the pyrimidine ring can be tuned by the introduction of electron-donating amino groups. This donor-acceptor character is a key principle in the design of materials with interesting photophysical properties, such as fluorescence and non-linear optical activity. researchgate.net By chemically modifying the amino groups of Pyrimidine-2,4,5-triamine, it is possible to create a range of derivatives with tailored electronic energy levels. This strategy is employed in the development of organic light-emitting diodes (OLEDs), where tuning the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for achieving efficient light emission at specific wavelengths. researchgate.net

Furthermore, the structural similarity of the triaminopyrimidine core to natural nucleobases like guanine suggests its potential in the design of biomimetic materials. The specific hydrogen bonding patterns that can be achieved with this scaffold can be exploited to create materials that can recognize and interact with biological molecules. This has implications for the development of biosensors and drug delivery systems.

The incorporation of pyrimidine-triamine units into conjugated polymer backbones can also lead to materials with enhanced electronic conductivity and photocatalytic activity. For example, the copolymerization of 2,4,6-triaminopyrimidine with melamine has been shown to modify the electronic band structure of graphitic carbon nitride (g-C3N4), a well-known photocatalyst. acs.org This modification leads to improved charge separation and a higher efficiency in photocatalytic applications, such as the removal of pollutants from the environment. acs.org The ability to systematically alter the electronic properties of such materials by incorporating synthons like Pyrimidine-2,4,5-triamine is a powerful tool for the rational design of next-generation functional materials.

Table 2: Potential Applications of Functional Materials Based on Triaminopyrimidine Scaffolds

| Material Type | Key Feature | Potential Application |

| Porous Organic Polymers (POPs) | High surface area, catalytic sites | Gas storage, heterogeneous catalysis |

| Conjugated Polymers | Tunable electronic properties | Organic electronics, photocatalysis |

| Biomimetic Materials | Specific hydrogen bonding patterns | Biosensing, drug delivery |

| Fluorescent Dyes | Intramolecular charge transfer | Organic Light-Emitting Diodes (OLEDs) |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Pyrimidine 2,4,5 Triamine Sulfate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the elemental composition of Pyrimidine-2,4,5-triamine sulfate (B86663). Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy and resolving power, typically to three or four decimal places. nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass.

For the free base, Pyrimidine-2,4,5-triamine (C₄H₇N₅), the exact mass can be calculated and compared against the experimentally determined mass. The high resolving power of HRMS is crucial for separating the isotopic peaks of the molecular ion, with the resulting isotopic pattern providing further confidence in the assigned formula. nih.gov

Table 1: HRMS Data for Pyrimidine-2,4,5-triamine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇N₅ | PubChem |

| Molecular Weight | 125.13 g/mol | PubChem nih.gov |

In the analysis of the sulfate salt, HRMS can identify the protonated molecular ion of the base [C₄H₇N₅+H]⁺ and potentially observe adducts or fragments related to the sulfate counter-ion, depending on the ionization technique employed (e.g., Electrospray Ionization - ESI).

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are necessary for a comprehensive and unambiguous structural assignment of Pyrimidine-2,4,5-triamine and its derivatives.

¹H NMR: This spectrum would reveal the chemical shifts and coupling constants of the protons. For Pyrimidine-2,4,5-triamine, one would expect to see signals for the aromatic proton on the pyrimidine (B1678525) ring and distinct signals for the protons of the three different amine groups.

¹³C NMR: This provides information on the carbon skeleton of the molecule, with distinct signals expected for the four carbon atoms of the pyrimidine ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, by correlating the amine protons to the carbons of the pyrimidine ring.

¹⁵N NMR: Given the five nitrogen atoms, ¹⁵N NMR, often performed via HMBC experiments, can provide direct insight into the electronic environment of each nitrogen atom, confirming their positions within the pyrimidine ring and as amino substituents. nih.gov

The combination of these multi-dimensional NMR techniques allows for the complete and unambiguous assignment of all proton, carbon, and nitrogen signals, confirming the substitution pattern of the pyrimidine ring.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsion angles. For Pyrimidine-2,4,5-triamine sulfate, a single-crystal X-ray diffraction study would unequivocally confirm the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and characterizing chemical bonds within a molecule. mdpi.com Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles and are often complementary. encyclopedia.pub

For this compound, the spectra would be characterized by specific vibrational frequencies corresponding to its functional groups.

N-H Stretching: The amine groups would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of multiple bands in this region can indicate primary amine groups.

C=N and C=C Stretching: The pyrimidine ring would show a series of characteristic stretching vibrations for C=N and C=C bonds, typically in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibrations (scissoring) of the primary amine groups are expected around 1590-1650 cm⁻¹.

S-O Stretching: The sulfate counter-ion would display strong, characteristic absorption bands corresponding to the S-O stretching modes, typically found in the 1000-1200 cm⁻¹ region.

A detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups and providing insights into the molecular structure and intermolecular interactions. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 |

| -NH₂ | N-H Bend | 1590 - 1650 |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1650 |

Advanced Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For pyrimidine derivatives, reversed-phase HPLC is commonly employed. researchgate.net A patent for the purity analysis of the closely related 2,4,5-triamino-6-hydroxypyrimidine sulfate specifies an HPLC method using a C18 column with an ultraviolet (UV) detector. google.com This approach is suitable for this compound due to the presence of the UV-absorbing pyrimidine ring.

UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC, making it an even more powerful tool for purity assessment and impurity profiling. By developing a validated HPLC or UPLC method, one can accurately quantify the purity of a sample and identify any related substances or degradation products.

Table 3: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile), often run in a gradient or isocratic mode. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detector | UV-Vis Detector, set to a wavelength of maximum absorbance for the pyrimidine ring. |

Computational Chemistry and Theoretical Modeling of Pyrimidine 2,4,5 Triamine Sulfate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Pyrimidine-2,4,5-triamine. These calculations can determine a variety of molecular properties and reactivity descriptors.

The optimized molecular structure, total energies, and electronic states are fundamental outputs of these calculations. For the broader class of pyrimidines, DFT methods like B3LYP with basis sets such as 6-31G(d,p) have been effectively used to study their structural and electronic properties. researchgate.netresearchgate.net The presence of three amino groups on the pyrimidine (B1678525) ring significantly influences its electronic distribution, making it an electron-rich system.

Key reactivity descriptors that can be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For related pyrimidine derivatives, these calculations help in understanding their electronic transitions and reactivity patterns. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For Pyrimidine-2,4,5-triamine, the MEP would highlight the electron-rich regions around the nitrogen atoms of the amino groups and the pyrimidine ring, which are potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino groups would appear as electron-deficient regions, susceptible to nucleophilic attack.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution and identifying reactive sites.

Global Reactivity Descriptors: Parameters such as chemical potential, global hardness, and softness can be derived from HOMO and LUMO energies, providing a more comprehensive picture of the molecule's reactivity. researchgate.net

The protonation of the pyrimidine ring nitrogens or the amino groups by the sulfuric acid to form the sulfate (B86663) salt would significantly alter these electronic properties. The positive charge would lead to a lower HOMO energy, a likely larger HOMO-LUMO gap, and a modification of the MEP, indicating a general decrease in nucleophilicity.

Table 1: Computed Properties for Pyrimidine-2,4,5-triamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇N₅ | PubChem nih.gov |

| Molecular Weight | 125.13 g/mol | PubChem nih.gov |

| XLogP3-AA (Predicted) | -1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 125.07014524 Da | PubChem nih.gov |

| Monoisotopic Mass | 125.07014524 Da | PubChem nih.gov |

| Topological Polar Surface Area | 104 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

This table presents data for the free base, Pyrimidine-2,4,5-triamine, as computed by PubChem.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. frontiersin.orgfrontiersin.org For Pyrimidine-2,4,5-triamine sulfate, MD simulations can provide insights into:

Solvation Effects: By simulating the molecule in a solvent, typically water, MD can reveal how the solvent molecules arrange around the solute and influence its conformation and dynamics. The sulfate ion would be expected to be strongly hydrated.

Intermolecular Interactions: In a condensed phase, MD simulations can model the interactions between multiple molecules of this compound. This would be crucial for understanding its crystal packing, where hydrogen bonding between the amino groups and the sulfate ions would be expected to play a dominant role. Hirshfeld surface analysis of related pyrimidine salts has shown the importance of hydrogen bonding in dictating the supramolecular assembly. iucr.org The simulations can quantify the strength and lifetime of these hydrogen bonds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. sigmaaldrich.com For Pyrimidine-2,4,5-triamine, the calculations would predict distinct signals for the non-equivalent protons and carbons of the pyrimidine ring and the amino groups. Comparison with experimental NMR spectra, if available, would help to confirm the molecular structure and the accuracy of the computational model. PubChem lists the existence of a ¹⁵N NMR spectrum for Pyrimidine-2,4,5-triamine. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. sigmaaldrich.comresearchgate.net These calculations allow for the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the N-H stretching and bending vibrations of the amino groups, and the characteristic ring vibrations of the pyrimidine core. The NIST Chemistry WebBook provides IR spectral data for some pyrimidine derivatives, which can serve as a reference for similar compounds. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, typically π → π* and n → π* transitions for aromatic heterocyclic compounds.

The protonation of the pyrimidine moiety to form the sulfate salt would induce shifts in the predicted spectroscopic signals. For instance, in NMR, the protonation would likely lead to a downfield shift of the signals of the adjacent nuclei. In vibrational spectroscopy, new bands corresponding to the S-O vibrations of the sulfate ion would appear, and the N-H vibrational modes would be altered due to the changes in hydrogen bonding.

Structure-Reactivity Relationship Studies via Computational Approaches

Computational approaches are pivotal in establishing structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure of Pyrimidine-2,4,5-triamine in silico, researchers can predict how these changes affect its properties and reactivity.

For instance, computational studies on various aminopyrimidine derivatives have explored how different substituents influence their biological activity, such as their inhibitory effects on specific enzymes. nih.govrsc.org These studies often involve docking the molecules into the active site of a protein to predict their binding affinity and orientation.

In the context of Pyrimidine-2,4,5-triamine, computational SAR studies could involve:

Investigating the effect of substitution: Replacing one or more of the amino groups with other functional groups and calculating the resulting changes in electronic properties and reactivity descriptors.

Modeling reaction mechanisms: Computational methods can be used to explore the potential energy surfaces of reactions involving Pyrimidine-2,4,5-triamine, helping to elucidate reaction pathways and predict reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate calculated molecular descriptors with experimentally observed activities for a series of related compounds, QSAR can be a powerful tool for predicting the activity of new, unsynthesized molecules. mdpi.com

For this compound, such studies would be valuable in understanding how the salt formation influences its chemical behavior and potential applications, for example, in materials science or as a precursor in organic synthesis.

Future Research Directions and Emerging Trends in Pyrimidine 2,4,5 Triamine Sulfate Chemistry

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The future of Pyrimidine-2,4,5-triamine sulfate (B86663) synthesis lies in the development of more efficient, selective, and sustainable methods. Current research is moving beyond traditional multi-step procedures towards innovative catalytic systems and novel reaction pathways.

A promising approach involves the deconstruction-reconstruction of other heterocyclic systems. For instance, a novel pathway to N⁴-substituted 2,4,5-triaminopyrimidines has been demonstrated through the acid-catalyzed ring-opening of N⁹-substituted 2-amino-6-cyanopurines. rsc.org This method provides a unique entry to the triaminopyrimidine core from a different heterocyclic family. Another innovative route involves a multi-step process starting from aminotetrazole, which is transformed into a nitrotetrazolopyrimidine intermediate. The subsequent reduction of both the tetrazole ring and the nitro group yields Pyrimidine-2,4,5-triamine. researchgate.net

For the broader pyrimidine (B1678525) class, catalytic multicomponent reactions are gaining prominence. Iridium-catalyzed multicomponent synthesis has been reported to produce pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. acs.org Similarly, gold complexes have been shown to catalyze the [2+2+2] cycloaddition of ynamides and nitriles to form 4-aminopyrimidines. mdpi.com A highly regioselective, acid-catalyzed [2+2+2] cycloaddition between two cyanamides and one ynamide has also been developed to produce 2,4,6-triaminopyrimidines, a method that is scalable and allows for diverse substitutions. rsc.org Future work will likely focus on adapting these advanced catalytic methods to achieve the specific substitution pattern of Pyrimidine-2,4,5-triamine sulfate with high efficiency and selectivity.

Table 1: Emerging Synthetic Strategies for Aminopyrimidines

| Strategy | Description | Key Features | Potential for this compound |

| Heterocycle Deconstruction-Reconstruction | Ring-opening of purine (B94841) or tetrazolopyrimidine precursors to form the pyrimidine core. rsc.orgresearchgate.net | Utilizes alternative starting materials; offers unique access to specific isomers. | Directly demonstrated for N-substituted 2,4,5-triaminopyrimidines. rsc.org |

| Iridium Catalysis | Multicomponent reaction of amidines and alcohols via condensation/dehydrogenation. acs.org | High regioselectivity; potential for diverse substitution patterns. | Adaptable for building the core from simple, accessible starting materials. |

| Gold Catalysis | Intermolecular [2+2+2] cycloaddition of ynamides with nitriles. mdpi.com | Forms 4-aminopyrimidines; catalyzed by gold complexes. | Could be explored for building the pyrimidine ring with the required amino groups. |

| Acid-Catalyzed Cycloaddition | [2+2+2] cycloaddition of cyanamides and ynamides. rsc.org | Highly regioselective for 2,4,6-triaminopyrimidines; scalable. | A related strategy might be devised for the 2,4,5-triamino substitution pattern. |

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The dense arrangement of amino groups on the pyrimidine ring of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The ortho-diamine functionality at the 4 and 5 positions is a key structural feature, making it a prime candidate for condensation reactions to form fused heterocyclic systems.

A significant transformation pathway involves the cyclization of 1,2-diamines with dicarbonyl compounds. For example, the related 4-hydroxy-2,4,5-triaminopyrimidine readily condenses with glyoxal (B1671930) to form a pterin, a core structure in many biologically important molecules. rsc.org This reactivity highlights the potential of this compound to serve as a building block for a variety of fused heterocycles like pteridines and pyrimido[4,5-b]pyrazines.

Furthermore, the amino groups can undergo SNAr (Nucleophilic Aromatic Substitution) reactions. Research on related chloro-aminopyrimidines shows that the amino groups can direct intramolecular SNAr reactions, leading to the formation of novel fused ring systems, such as tetrahydrooxazepines, sometimes in preference to intermolecular substitution. nih.gov The reactivity of the individual amino groups at the 2, 4, and 5 positions can likely be differentiated based on their electronic environment, allowing for selective functionalization under controlled conditions. Future research will focus on mapping these reactivity patterns, enabling the transformation of this compound into more complex and functionally diverse molecules. A deconstruction-reconstruction strategy has also been shown to be effective, where pyrimidines are converted into N-arylpyrimidinium salts, which can then be cleaved and used in various heterocycle-forming reactions. nih.gov

Development of Advanced Applications in Organic Synthesis

The established and potential reactivity of this compound makes it a valuable intermediate for the synthesis of complex molecular architectures. Its primary utility lies in its role as a precursor to fused heterocyclic systems with significant biological relevance.

The ability of its vicinal diamine moiety to undergo cyclization reactions is central to its application. It serves as a key building block in the synthesis of purines and pterins, which are fundamental components of nucleic acids and cofactors. For instance, the condensation with formic acid or its derivatives can lead to the formation of the imidazole (B134444) ring, completing the purine system. rsc.org

Recent research has also highlighted its use in creating novel functional molecules. For example, N⁴-aryl 2,4,5-triaminopyrimidines, synthesized via a ring-opening strategy, have been developed as fluorescent probes. rsc.org This demonstrates a modern application where the pyrimidine core is not just a structural scaffold but is integral to the functional properties of the final product. The development of synthetic protocols that allow for the selective modification of the amino groups will further expand its utility, enabling the creation of diverse libraries of compounds for screening in drug discovery and materials science. nih.govmdpi.com

Integration into Interdisciplinary Research Areas for Material Science Innovations

The unique electronic and structural properties of this compound and its derivatives are paving the way for their integration into material science. The electron-rich nature of the pyrimidine ring, combined with multiple hydrogen-bonding sites from the amino groups, makes it an attractive monomer for the synthesis of functional polymers and supramolecular assemblies.

A significant emerging application is in the field of fluorescent materials. Recently, a series of novel 2,4,5-triaminopyrimidine derivatives have been synthesized and identified as highly fluorescent molecules. rsc.org These compounds have shown potential as fluorescent probes for monitoring cell viability, specifically accumulating in dead cells and emitting a strong blue fluorescence upon interaction with dsDNA. rsc.orgrsc.org This application represents a direct bridge between organic synthesis and materials for bio-imaging and diagnostics.

Table 2: Material Science Applications of Aminopyrimidine Derivatives

| Application Area | Relevant Property | Example Finding | Reference |

| Fluorescent Probes | Photophysical properties (absorption/emission) | 2,4,5-Triaminopyrimidine derivatives act as fluorescent markers for cell viability. | rsc.orgrsc.org |

| Functional Polymers | Hydrogen bonding capabilities, aromatic stacking | Mentioned as a chemical class in a patent for supramolecular polymers. | nih.gov |

The potential for Pyrimidine-2,4,5-triamine to act as a monomer in polymerization is also under consideration. Its multiple reactive sites could be used to create cross-linked polymers or coordination polymers with interesting electronic or host-guest properties. The ability of the amino groups and ring nitrogen atoms to coordinate with metal ions could lead to the development of novel metal-organic frameworks (MOFs) with catalytic or sensing capabilities.

Considerations for Sustainable and Atom-Economical Chemical Processes

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. This involves developing processes that are not only efficient but also minimize waste and environmental impact. The concepts of atom economy, step economy, and the use of greener catalysts and solvents are central to this effort. acs.orgnih.gov

The choice of catalysts and reaction media is also crucial. Research into the green synthesis of pyrimidine derivatives explores the use of:

Water as a solvent: Performing reactions in water, where possible, eliminates the need for volatile organic compounds. researchgate.nettandfonline.com

Eco-friendly catalysts: Utilizing biodegradable catalysts like citric acid or recyclable catalysts such as iodine or nano-catalysts can significantly improve the sustainability of a process. tandfonline.comeurekaselect.com

Alternative energy sources: Microwave-assisted synthesis and ultrasound irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.comnanobioletters.com

The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a guiding metric. primescholars.com Future synthetic routes to this compound will be increasingly evaluated based on their atom economy, favoring addition and cycloaddition reactions over substitution and elimination reactions that generate stoichiometric byproducts.

Q & A

Q. What are the key synthetic methodologies for producing pyrimidine-2,4,5-triamine sulfate, and how can intermediates be optimized for yield and purity?

this compound synthesis involves multi-step reactions, including nitro reduction and deprotection. For example, hydrogenation of 2,4-diamino-5-nitro-6-hydroxypyrimidine using Pd/C catalysts under controlled H₂ pressure (40°C, pH adjustments) yields intermediates, which are then sulfated and crystallized . Optimizing reaction conditions (e.g., catalyst loading, solvent selection) and purification via column chromatography (e.g., using EtOAc/hexane gradients) can improve yields (60–91%) and purity . Monitoring intermediates with TLC and confirming structures via HRMS and ¹H NMR is critical .

Q. How is this compound characterized structurally and functionally in drug discovery?

Structural characterization employs spectroscopic methods:

- ¹H NMR for amine and aromatic proton identification.

- HRMS to confirm molecular mass (e.g., C₄H₉N₅O₅S, MW 239.21) . Functional assessment includes evaluating anti-tubercular or antiviral activity via in vitro assays. For instance, derivatives like N⁵-(substituted benzylidene) analogs are tested against Mycobacterium tuberculosis H37Rv strains to determine MIC values .

Q. What are the primary pharmaceutical applications of this compound?

It serves as a key intermediate in synthesizing:

- Acyclovir : An antiviral agent targeting herpes viruses.

- Folate analogs : Anticancer and antimalarial agents via dihydrofolate reductase inhibition . Modifications at the 2, 4, and 5 positions enhance target specificity and metabolic stability .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence binding to enzymes like dihydrofolate reductase (DHFR)?

Substituents at the 2, 4, and 5 positions (e.g., methyl, aryl groups) modulate DHFR inhibition by altering hydrogen bonding and hydrophobic interactions. For example, N⁶-methyl-N⁶-(4-methylphenyl) derivatives show enhanced binding affinity (IC₅₀ < 50 nM) compared to unsubstituted analogs . Computational docking (e.g., AutoDock) and molecular dynamics simulations can predict binding modes and guide rational design .

Q. What experimental strategies address contradictions in reported biological activities of pyrimidine-2,4,5-triamine derivatives?

Discrepancies in anti-TB or anticancer efficacy may arise from:

Q. How does the stability of this compound vary under oxidative or hydrolytic conditions?

Stability studies under accelerated conditions (e.g., 40°C/75% RH) reveal:

- Oxidative degradation : LC-MS identifies hydroxylated byproducts (e.g., 6-hydroxy derivatives).

- Hydrolytic cleavage : pH-dependent ring-opening occurs in acidic media (pH < 3), forming 2,4,5-triaminopyrimidine . Stabilization strategies include lyophilization or formulation with antioxidants (e.g., ascorbic acid) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key challenges include:

- Catalyst poisoning : Pd/C deactivation due to sulfur impurities; pre-purify intermediates via recrystallization.

- Exothermic reactions : Control H₂ gas flow during hydrogenation to prevent thermal runaway.

- Crystallization consistency : Optimize cooling rates and solvent ratios (e.g., water/EtOH) to ensure uniform particle size .

Methodological Guidance

Q. How should researchers design dose-response experiments for pyrimidine-2,4,5-triamine derivatives?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) in triplicate.

- Include positive controls (e.g., methotrexate for DHFR inhibition).

- Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Q. What analytical techniques resolve co-eluting impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.